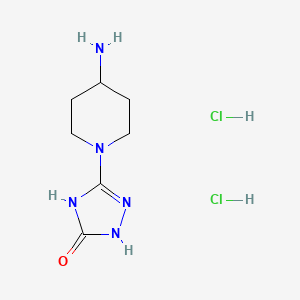
3-(4-fluorophenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of fluorophenyl-containing compounds often involves various organic chemistry techniques. For instance, a rational approach was adopted for the synthesis of 1-(2-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(aryl)prop-2-en-1-ones using conventional heating as well as microwave irradiation techniques .Chemical Reactions Analysis
The reactivity of fluorophenyl-containing compounds can vary greatly depending on the other functional groups present in the molecule. For example, 1-(4-fluorophenyl)-5-phenyl-3-((E)-3-phenylacryloyl)-1H-pyrazole-4-carbonitrile showed reactivity towards active methylene derivatives, including malononitrile and ethyl cyanoacetate .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various experimental techniques. For instance, the molecular structure of (E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one was determined using single crystal X-ray diffraction method .Scientific Research Applications
Unexpected Transformations and Isomerization
Research on related compounds has revealed unexpected transformations and isomerization processes, highlighting the complexity of reactions these compounds can undergo. For instance, Sedova et al. (2017) described the slow isomerization of 11-acetyl-8-bromo-2-methyl-5,6-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-4(3H)-one and -4(3H)-thione in DMSO solution, forming mixtures with other heterocyclic compounds (Sedova, Krivopalov, & Shkurko, 2017).
Synthesis of N-aryl Derivatives
The synthesis of N-aryl derivatives from related compounds has been explored, demonstrating the versatility of these compounds in creating a range of heterocyclic structures. Gein et al. (2017) synthesized N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides, showcasing the compound's utility in chemical synthesis (Gein, Zamaraeva, Dmitriev, & Nasakin, 2017).
Novel Heterocyclic Systems
The potential for creating novel heterocyclic systems through the condensation of related compounds has been demonstrated. Kharchenko et al. (2009) developed a liquid-phase route for the synthesis of substituted 5-(1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-thiones, indicating the broad synthetic applicability of these compounds in generating new heterocyclic structures (Kharchenko, Detistov, & Orlov, 2009).
Structural and Conformational Studies
Structural and conformational studies on similar compounds have been conducted, providing insights into their molecular configurations and potential applications in material science and pharmaceuticals. For instance, Huang et al. (2021) conducted a comprehensive study, including crystal structure analysis and density functional theory (DFT) calculations, on boric acid ester intermediates with benzene rings, emphasizing the importance of structural analysis in understanding the properties of these compounds (Huang et al., 2021).
Mechanism of Action
In terms of pharmacokinetics, the compound’s properties such as its size, polarity, and the presence of functional groups like the fluorophenyl group could influence its absorption, distribution, metabolism, and excretion (ADME). For example, the fluorine atom in the fluorophenyl group could enhance the compound’s metabolic stability, potentially improving its bioavailability .
The compound’s action could also be influenced by various environmental factors such as pH, temperature, and the presence of other molecules or ions in the body. For instance, changes in pH could affect the compound’s ionization state, potentially influencing its interaction with its targets and its pharmacokinetics .
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. For example, 3-Chloro-4-fluorophenyl isocyanate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and can cause skin irritation, serious eye irritation, and respiratory irritation .
Future Directions
properties
IUPAC Name |
10-(4-fluorophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-11-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2OS/c1-17-10-14(13-4-2-3-5-15(13)21-17)19-16(22)20(17)12-8-6-11(18)7-9-12/h2-9,14H,10H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRXROIFTIRLAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3=CC=CC=C3O1)NC(=S)N2C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-fluoro-3-[(2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2571436.png)


![N-[(4-chlorophenyl)(cyano)methyl]-6-oxaspiro[2.5]octane-1-carboxamide](/img/structure/B2571443.png)
![N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2571444.png)
![(Z)-2-Cyano-3-[3-methyl-4-(1,2,4-triazol-1-yl)phenyl]-N-propylprop-2-enamide](/img/structure/B2571445.png)



![(Z)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2571450.png)

![3-(Dimethylamino)benzo[f][1,2]benzothiazole-4,9-dione](/img/structure/B2571455.png)
![5-methyl-10-phenyl-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B2571456.png)
